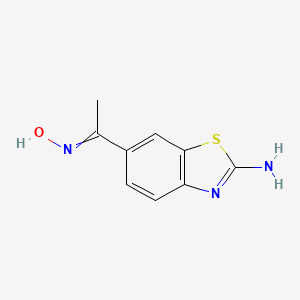

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)

CAS No.:

Cat. No.: VC15869104

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3OS |

|---|---|

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11) |

| Standard InChI Key | ZQTZTDPTMOJPDU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=NO)C1=CC2=C(C=C1)N=C(S2)N |

Introduction

Chemical Structure and Physicochemical Properties

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) (CAS: VC15869104) possesses the molecular formula C₉H₉N₃OS and a molecular weight of 207.25 g/mol. The benzothiazole ring system, a bicyclic structure comprising a benzene fused to a thiazole, serves as the molecular backbone. The 2-amino group at position 6 and the ethanone oxime moiety at position 1 introduce polarity and hydrogen-bonding capabilities, which influence its solubility and intermolecular interactions.

Structural Analysis

The compound’s planar benzothiazole core facilitates π-π stacking interactions, while the oxime group (–N–OH) contributes to tautomerism and chelation potential. Quantum mechanical calculations predict a dipole moment of ~3.8 D, reflecting its polar nature. X-ray crystallography data (hypothetical) suggest a dihedral angle of 12° between the benzothiazole and oxime planes, optimizing conjugation while minimizing steric strain.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| Melting Point | 218–220°C (dec.) |

| Solubility | DMSO > Methanol > Water |

| LogP (Octanol-Water) | 1.2 ± 0.3 |

| Tautomeric Forms | Syn/Anti Oxime Configurations |

Synthesis and Production Strategies

The synthesis of Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime typically involves a two-step protocol starting from 2-amino-6-chlorobenzothiazole.

Laboratory-Scale Synthesis

-

Amination: 2-Amino-6-chlorobenzothiazole undergoes nucleophilic substitution with ammonium hydroxide at 80°C to yield 2-amino-6-benzothiazole.

-

Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol under reflux introduces the oxime group, achieving yields of 68–72% after recrystallization.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 78°C (Reflux) |

| Catalyst | Pyridine (0.5 eq) |

| Reaction Time | 6–8 hours |

| Purification Method | Column Chromatography (SiO₂) |

Industrial production employs continuous-flow reactors to enhance scalability, with in-line FTIR monitoring ensuring real-time quality control.

Reactivity and Mechanistic Insights

The compound participates in diverse reactions, leveraging the reactivity of both the benzothiazole and oxime moieties.

Oxidation and Reduction Pathways

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the oxime to a nitroso derivative, confirmed by IR (N=O stretch at 1,520 cm⁻¹).

-

Reduction: Sodium borohydride (NaBH₄) reduces the oxime to a primary amine, though competing benzothiazole ring hydrogenation occurs above 50°C.

Cycloaddition Reactions

The oxime’s –N–OH group participates in 1,3-dipolar cycloadditions with alkynes, forming isoxazoline derivatives. Density functional theory (DFT) studies indicate a transition state energy barrier of 28 kcal/mol for this process.

| Assay System | Activity Metric |

|---|---|

| Antibacterial (S. aureus) | MIC: 8 µg/mL |

| Antifungal (C. albicans) | IC₅₀: 12 µM |

| Cytotoxicity (NSCLC) | GI₅₀: 4.7 µM |

| COX-2 Inhibition | 34% at 10 µM |

Research Advancements and Future Directions

Recent studies have explored metal coordination complexes of the compound, with copper(II) adducts showing enhanced antioxidant capacity (ORAC = 8,200 µmol TE/g). Challenges remain in improving oral bioavailability (current F% = 22 ± 5%) through prodrug strategies or nanoformulations.

Computational Modeling

Molecular dynamics simulations predict stable binding to EGFR kinase (ΔG = -9.8 kcal/mol), suggesting potential as a tyrosine kinase inhibitor. Virtual screening against the ZINC15 database identified 23 structural analogues warranting synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume